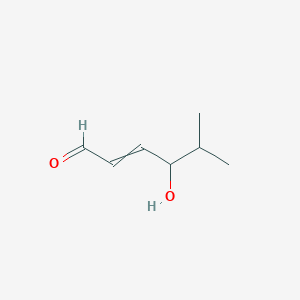

4-Hydroxy-5-methylhex-2-enal

Description

4-Hydroxy-5-methylhex-2-enal is an α,β-unsaturated aldehyde with a hydroxy group at position 4 and a methyl group at position 5 on a six-carbon chain. Its structure (C₇H₁₂O₂) includes conjugated double bonds (C2–C3) and a reactive aldehyde group, making it prone to nucleophilic addition and oxidation reactions.

Properties

CAS No. |

827045-13-6 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-hydroxy-5-methylhex-2-enal |

InChI |

InChI=1S/C7H12O2/c1-6(2)7(9)4-3-5-8/h3-7,9H,1-2H3 |

InChI Key |

JVCNJUNTMSQVOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C=CC=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-5-methylhex-2-enal can be synthesized through a one-pot synthesis method from the corresponding (2E,4E)-2,4-alkadienals. The process involves reduction-oxygenation with molecular oxygen and triethylsilane in the presence of cobalt(II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methylhex-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloro group.

Major Products

Oxidation: 4-Hydroxy-5-methylhexanoic acid.

Reduction: 4-Hydroxy-5-methylhexanol.

Substitution: 4-Chloro-5-methylhex-2-enal.

Scientific Research Applications

4-Hydroxy-5-methylhex-2-enal has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in lipid peroxidation and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of oxidative stress and related diseases.

Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functionality.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methylhex-2-enal involves its interaction with cellular components through various pathways:

Molecular Targets: The compound can form adducts with proteins via Michael addition reactions, targeting cysteine, histidine, or lysine residues.

Pathways Involved: It plays a role in cell signal transduction, affecting pathways related to cell cycle events, cellular adhesion, and oxidative stress responses.

Comparison with Similar Compounds

(Z)-5-Hydroxy-4-oxo-hex-2-enal (CAS 107469-21-6)

Structural Differences :

- The oxo (ketone) group at position 4 replaces the methyl group in 4-Hydroxy-5-methylhex-2-enal.

- Both compounds share the hydroxy group and α,β-unsaturated aldehyde system.

5-Hexyl-5-methyloxolan-2-one (CAS 7011-83-8)

Structural Differences :

- This compound is a γ-lactone (cyclic ester) derived from 4-hydroxy-4-methyl decanoic acid, contrasting with the linear aldehyde structure of 4-Hydroxy-5-methylhex-2-enal.

Physicochemical Properties :

- Lactonization reduces volatility and increases stability compared to aldehydes. For example, 5-hexyl-5-methyloxolan-2-one has a higher molecular weight (C₁₁H₂₀O₂) and likely a higher boiling point than 4-Hydroxy-5-methylhex-2-enal.

- Applications in flavor chemistry are probable due to its fruity or coconut-like odor, a trait less common in aldehydes like 4-Hydroxy-5-methylhex-2-enal .

(4R,5E)-4-Methyl-6-phenylhex-5-en-2-one (CAS 100017-31-0)

Structural Differences :

- Contains a phenyl group at position 6 and a ketone at position 2, differing from the aldehyde and methyl/hydroxy substituents in 4-Hydroxy-5-methylhex-2-enal.

Electronic and Steric Effects :

- The phenyl group introduces steric bulk and electron-withdrawing effects, altering reactivity. For instance, the ketone in this compound is less reactive toward nucleophiles than the aldehyde in 4-Hydroxy-5-methylhex-2-enal.

Data Table: Key Properties of 4-Hydroxy-5-methylhex-2-enal and Analogs

Research Findings and Implications

- Reactivity Trends : Aldehydes like 4-Hydroxy-5-methylhex-2-enal are more reactive toward nucleophiles than ketones (e.g., (4R,5E)-4-Methyl-6-phenylhex-5-en-2-one) due to reduced steric hindrance and lower electron density at the carbonyl carbon.

- Stability : Cyclic structures (e.g., 5-hexyl-5-methyloxolan-2-one) exhibit enhanced thermal stability compared to linear aldehydes, which may polymerize or oxidize readily.

- Safety Profile : Analogous aldehydes with hydroxy groups ((Z)-5-Hydroxy-4-oxo-hex-2-enal) require stringent safety protocols, suggesting similar handling precautions for 4-Hydroxy-5-methylhex-2-enal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.